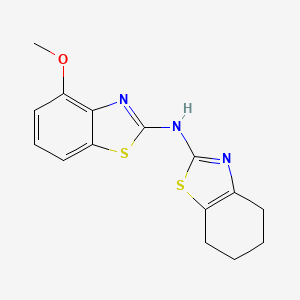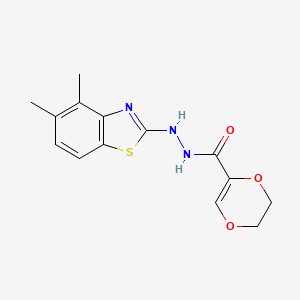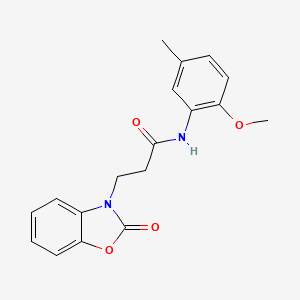
4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, otherwise known as 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, is a novel compound that has recently been studied for its potential therapeutic applications. The compound is a member of the benzothiazole family and has been found to possess a range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties.
Aplicaciones Científicas De Investigación
4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has been studied for a range of potential therapeutic applications. In vitro studies have demonstrated the compound to possess anti-inflammatory, antifungal, and antioxidant activities. It has also been shown to inhibit the growth of several cancer cell lines and to possess antiviral activity against HIV-1. In addition, 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has been investigated for its potential as an anti-Alzheimer's agent and to possess neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is not yet fully understood. However, it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, the compound has been shown to possess antioxidant activity, which may be due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine have been studied in a number of in vitro and in vivo studies. In vitro studies have demonstrated the compound to possess anti-inflammatory, antifungal, and antioxidant activities. In addition, the compound has been shown to inhibit the growth of several cancer cell lines and to possess antiviral activity against HIV-1. In vivo studies have shown the compound to possess neuroprotective effects and to be effective in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine for laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential therapeutic applications. The main limitation of the compound is its lack of specificity, as its mechanism of action is not yet fully understood.
Direcciones Futuras
Given the potential therapeutic applications of 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, there is a need for further research into the compound. Possible future directions include further studies into the compound’s mechanism of action, its pharmacokinetics, and its potential toxicity. In addition, further studies into the compound’s potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer’s, are warranted.
Métodos De Síntesis
The synthesis of 4-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is achieved through the reaction of 4-methoxybenzaldehyde and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of a base. The reaction is carried out in an aqueous solution at room temperature and the resulting product is a white crystalline solid. The yield of the reaction is typically in the range of 70-80%.
Propiedades
IUPAC Name |
4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-19-10-6-4-8-12-13(10)17-15(21-12)18-14-16-9-5-2-3-7-11(9)20-14/h4,6,8H,2-3,5,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDDRFUNWRWCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6500303.png)
![5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6500305.png)

![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)




![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B6500345.png)

![N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6500363.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)
![4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B6500374.png)